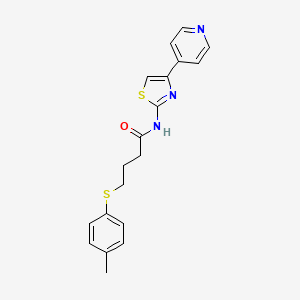

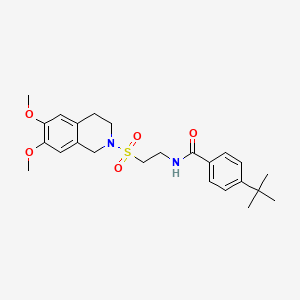

![molecular formula C23H25FN4O B2974570 N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1251673-96-7](/img/structure/B2974570.png)

N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, also known as CPI-360, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) dependent enzymes inhibitors, which are involved in various cellular processes such as DNA repair, metabolism, and gene expression.

Scientific Research Applications

Overview of Nicotinamide and Its Derivatives

Nicotinamide N-methyltransferase (NNMT) is a key enzyme involved in the methylation of nicotinamide and other pyridines, playing a crucial role in metabolic pathways. Research into NNMT and its inhibitors has shed light on potential therapeutic applications for a range of diseases, including metabolic disorders and cancer. NNMT's role in epigenetic remodeling and energy metabolism indicates its significance in cellular processes and disease mechanisms.

NNMT in Metabolic and Chronic Diseases

Studies have identified small molecule inhibitors of NNMT, demonstrating a significant range of activity. Such inhibitors have implications for treating metabolic and chronic diseases characterized by abnormal NNMT activity. The development of these inhibitors aids in understanding NNMT's role in disease processes and offers a foundation for future therapeutic strategies (Neelakantan et al., 2017).

NNMT and Epigenetic Remodeling in Cancer

Research reveals that NNMT overexpression in cancer leads to metabolic alterations that contribute to tumorigenesis. NNMT affects the methylation potential of cancer cells, influencing the epigenetic state and impacting the expression of pro-tumorigenic genes. This discovery highlights a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, underscoring the therapeutic potential of targeting NNMT (Ulanovskaya et al., 2013).

Neuroprotective Effects and Potential Therapies

NNMT and its metabolite, 1-methylnicotinamide (MNA), have shown neuroprotective effects against various mitotoxic agents, indicating a role beyond mere metabolism. These findings suggest potential therapeutic applications for NNMT and MNA in protecting against neurological damage and diseases (Milani et al., 2013).

Potential for Gastric Lesion Treatment

MNA, a major derivative of nicotinamide, has demonstrated efficacy in treating acute gastric lesions induced by stress, showcasing the broad therapeutic potential of nicotinamide derivatives. This research suggests a new avenue for exploring treatments for gastric issues, emphasizing the importance of NNMT and its metabolites in medical research (Brzozowski et al., 2008).

properties

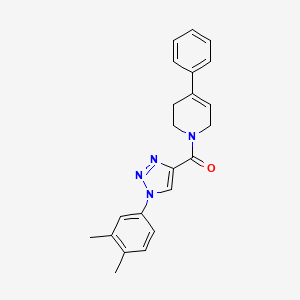

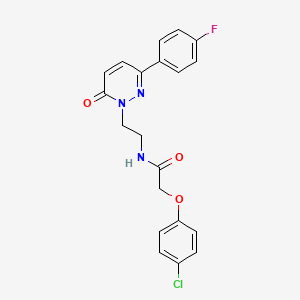

IUPAC Name |

(2-ethylpiperidin-1-yl)-[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O/c1-3-18-6-4-5-13-28(18)23(29)20-14-25-22-19(12-7-15(2)26-22)21(20)27-17-10-8-16(24)9-11-17/h7-12,14,18H,3-6,13H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZKNJLIMNTGSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)F)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)

![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)

![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)

![4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2974505.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)

![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)